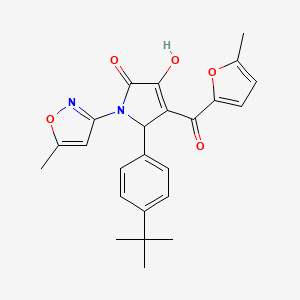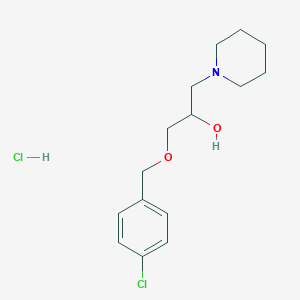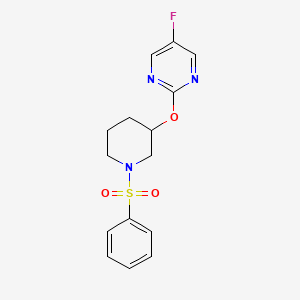
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazoles
Research on the synthesis of pyrazoles featuring functionalized side chains offers insight into methodologies that could be applicable to the synthesis and modification of the specified compound. Pyrazoles with various alkyl and aryl substituents, including tert-butyl groups, have been synthesized through coupling and nucleophilic substitution reactions. These processes highlight the versatility of pyrazole derivatives in organic synthesis, potentially applicable to the compound for the development of ligands and materials with specific properties (Grotjahn et al., 2002).
Fluorescence Emitters
Derivatives of 2-phenylbenzoxazole, especially those with tert-butyl substituents, have been studied for their fluorescence emission properties. The introduction of bulky tert-butyl groups has been shown to affect molecular separation and planarity, significantly influencing the optical properties. This research demonstrates the potential of structurally similar compounds in photoluminescent materials, suggesting possible applications of the specified compound in the development of new materials for optical and electronic devices (Bremond et al., 2020).
Hydrogen Bonding Studies
Studies on hydrogen-bonded molecular dimers of pyrazole compounds, including those with tert-butyl groups, provide insights into the intermolecular interactions that could be relevant to the specified compound. These interactions are crucial for understanding the compound's behavior in solid states and solutions, which is vital for its application in crystal engineering and the design of molecular materials (Abonía et al., 2007).
Ligand Development for Metal Complexes
The development of ligands for metal complexes using pyrazole derivatives, including those with tert-butyl and phenyl groups, highlights the potential of similar compounds in coordination chemistry. These ligands have been utilized in creating complexes with specific properties, such as catalytic activity or luminescence. This suggests possible research applications of the specified compound in developing new metal complexes for catalysis, materials science, and other areas (Tang et al., 2002).
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-13-6-11-17(30-13)21(27)19-20(15-7-9-16(10-8-15)24(3,4)5)26(23(29)22(19)28)18-12-14(2)31-25-18/h6-12,20,28H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVPMZLIOQWIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)C4=NOC(=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)



![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2562118.png)
![2-[(5-Methylpyrazine-2-carbonyl)amino]propylamine hydrochloride](/img/structure/B2562119.png)
![3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2562120.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2562121.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime](/img/structure/B2562122.png)

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)
